molecular formula C40H67N11O13 B12517830 L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine CAS No. 797753-47-0

L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine

Cat. No.: B12517830
CAS No.: 797753-47-0
M. Wt: 910.0 g/mol
InChI Key: FYAVHELHHMFRGS-YUSDYXKUSA-N
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Description

L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine is a peptide composed of nine amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of such peptides can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The process is optimized for large-scale production by adjusting parameters such as reaction time, temperature, and solvent use.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as histidine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific reagents depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of oxo-histidine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine has several applications in scientific research:

    Biochemistry: Studying protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic uses, such as in drug development for targeting specific biological pathways.

    Industry: Used in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the peptide may bind to receptors or enzymes, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide with applications in cell culture and medicine.

    L-Seryl-L-phenylalaninamide: Another peptide with different biological activities.

Uniqueness

L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.

Properties

CAS No.

797753-47-0

Molecular Formula

C40H67N11O13

Molecular Weight

910.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C40H67N11O13/c1-19(2)11-25(45-33(56)24(41)15-52)34(57)44-22(7)32(55)48-28(16-53)36(59)46-26(12-20(3)4)35(58)47-27(13-23-14-42-18-43-23)39(62)51-10-8-9-30(51)38(61)49-29(17-54)37(60)50-31(21(5)6)40(63)64/h14,18-22,24-31,52-54H,8-13,15-17,41H2,1-7H3,(H,42,43)(H,44,57)(H,45,56)(H,46,59)(H,47,58)(H,48,55)(H,49,61)(H,50,60)(H,63,64)/t22-,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

FYAVHELHHMFRGS-YUSDYXKUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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